

An In-depth Technical Guide to 1-Bromo-2-methylpropan-2-amine Hydrobromide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Bromo-2-methylpropan-2-amine*

Cat. No.: *B13300167*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Correct CAS Number: 13892-97-2 Note: The CAS number 29590-34-7 provided in the topic query corresponds to a different chemical substance. All information herein pertains to **1-Bromo-2-methylpropan-2-amine** hydrobromide, CAS 13892-97-2.

This technical guide provides a comprehensive overview of **1-Bromo-2-methylpropan-2-amine** hydrobromide, a halogenated organic compound with potential applications in synthetic chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound, this document leverages information on its structural isomers and related chemical principles to offer a thorough analysis.

Core Properties

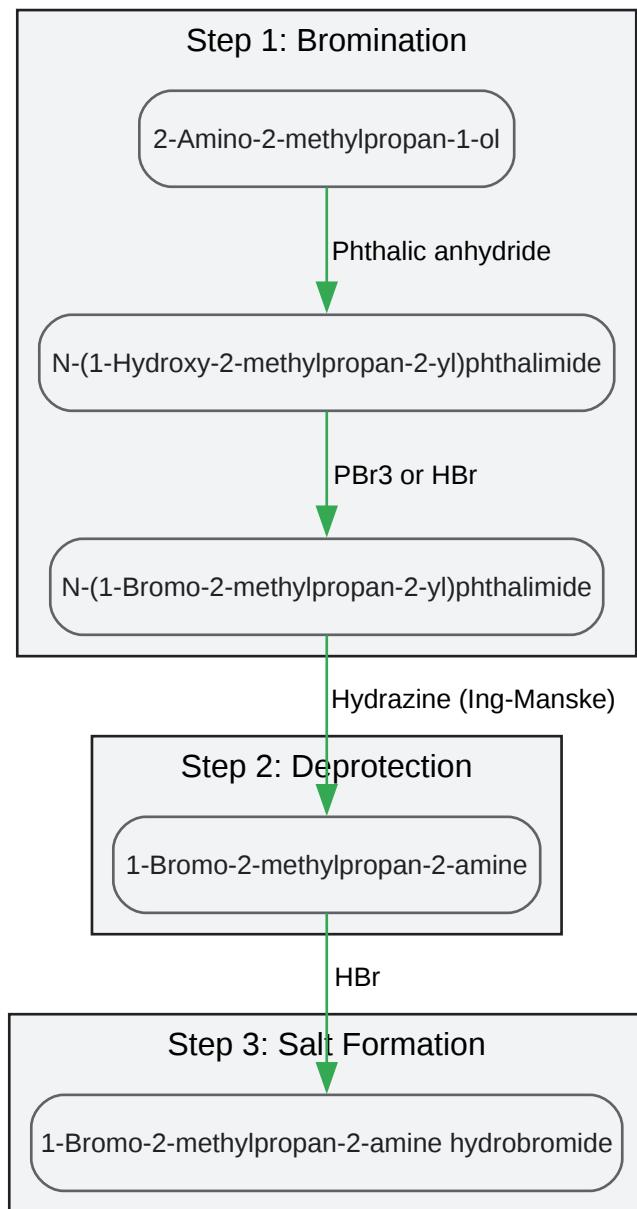
1-Bromo-2-methylpropan-2-amine hydrobromide is a quaternary ammonium salt.^[1] Its structure, containing both a bromine atom and an amine group, makes it a versatile building block in organic synthesis.^[1] While some sources have erroneously described it as a liquid, its nature as a salt with a high melting point confirms its solid state at room temperature.

Physicochemical Properties

The known physicochemical properties of **1-Bromo-2-methylpropan-2-amine** hydrobromide are summarized in the table below.

Property	Value	Reference(s)
CAS Number	13892-97-2	[2] [3] [4]
Molecular Formula	C ₄ H ₁₁ Br ₂ N	[3]
Molecular Weight	232.95 g/mol	[5]
Melting Point	184-186 °C	[2]
Physical Form	Powder	[2]
Solubility	Slightly soluble in water; miscible with organic solvents like alcohol and ether.	[1]

Structural Information


Identifier	Value	Reference(s)
IUPAC Name	1-bromo-2-methylpropan-2- amine hydrobromide	[2]
Synonyms	1-Bromo-2-methyl-2- propanamine hydrobromide (1:1), 2-Amino-1-bromo-2- methylpropane hydrobromide	[6]
InChI	InChI=1S/C4H10BrN.BrH/c1- 4(2,6)3-5;/h3,6H2,1-2H3;1H	[2]
InChIKey	SWSWNZVDRPLRSI- UHFFFAOYSA-N	[2]
SMILES	CC(C)(CBr)N.Br	[1]

Synthesis and Characterization

Detailed experimental protocols for the synthesis of **1-Bromo-2-methylpropan-2-amine hydrobromide** are not extensively documented in publicly available literature. However, a plausible synthetic route can be proposed based on general methodologies for similar compounds.

Proposed Synthetic Pathway

A likely synthetic route involves the bromination of the corresponding amino alcohol, 2-amino-2-methylpropan-1-ol, followed by the formation of the hydrobromide salt.

[Click to download full resolution via product page](#)

Proposed synthesis of **1-Bromo-2-methylpropan-2-amine hydrobromide**.

Experimental Protocols

Step 1: Synthesis of N-(1-Bromo-2-methylpropan-2-yl)phthalimide (Proposed)

This step involves the protection of the amine group of 2-amino-2-methylpropan-1-ol with phthalic anhydride, followed by bromination of the hydroxyl group.

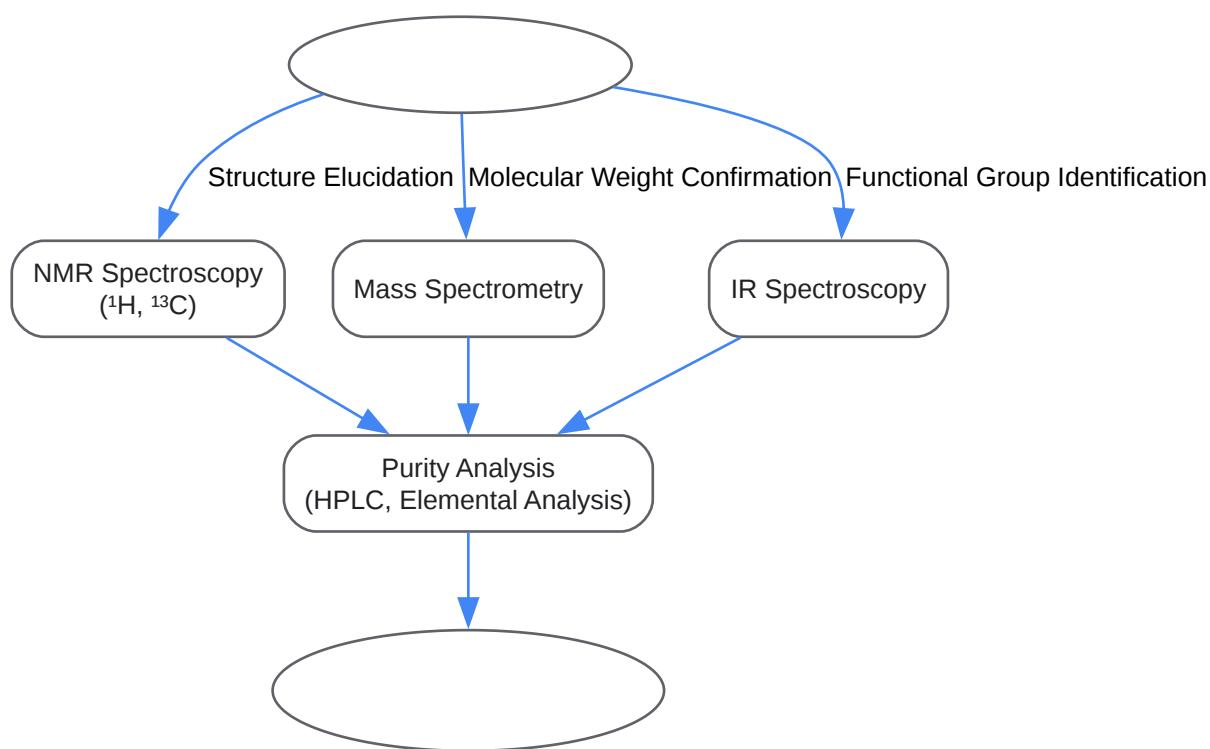
- Protection: 2-amino-2-methylpropan-1-ol is reacted with phthalic anhydride in a suitable solvent (e.g., toluene) with azeotropic removal of water to form N-(1-hydroxy-2-methylpropan-2-yl)phthalimide.
- Bromination: The resulting N-protected amino alcohol is then treated with a brominating agent such as phosphorus tribromide (PBr_3) or concentrated hydrobromic acid (HBr) to replace the hydroxyl group with a bromine atom.

Step 2: Synthesis of **1-Bromo-2-methylpropan-2-amine** (Proposed)

The phthalimide protecting group is removed to yield the free amine.

- The N-(1-Bromo-2-methylpropan-2-yl)phthalimide is dissolved in ethanol.
- Hydrazine monohydrate is added to the solution.
- The mixture is refluxed for several hours, leading to the precipitation of phthalhydrazide.
- After cooling, the precipitate is filtered off.
- The filtrate is concentrated, and the free amine is isolated by extraction after basification.

Step 3: Formation of **1-Bromo-2-methylpropan-2-amine** hydrobromide (Proposed)


This protocol is adapted from the synthesis of β -bromoethylamine hydrobromide.[\[7\]](#)

- The crude **1-Bromo-2-methylpropan-2-amine** is dissolved in a minimal amount of a suitable solvent, such as diethyl ether.
- The solution is cooled in an ice bath.
- A solution of hydrobromic acid in a miscible solvent (e.g., acetic acid or diethyl ether) is added dropwise with stirring until precipitation is complete.

- The resulting solid is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to yield **1-Bromo-2-methylpropan-2-amine hydrobromide**.

Characterization Workflow

The characterization of the final product would typically follow a standard analytical workflow to confirm its identity and purity.

[Click to download full resolution via product page](#)

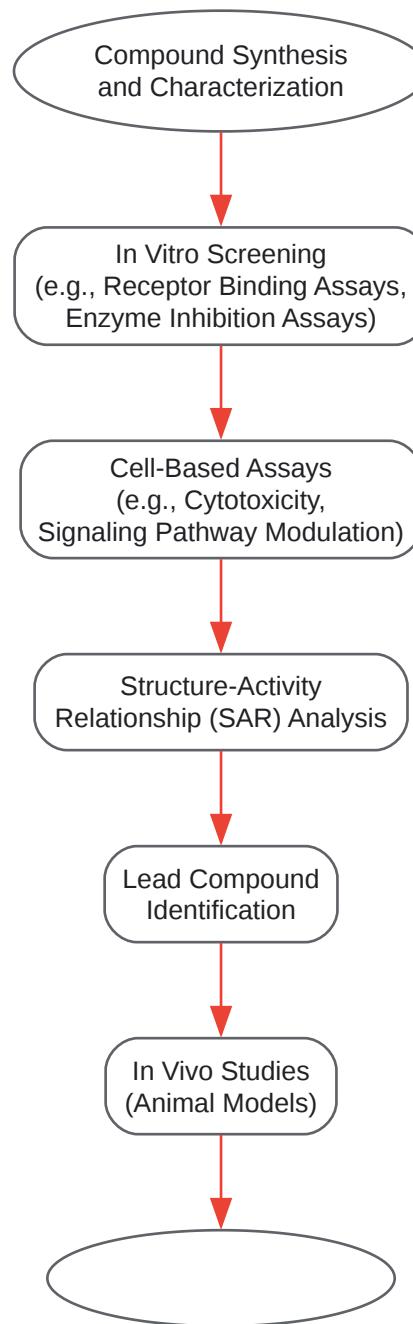
Generalized workflow for the characterization of the synthesized compound.

Predicted Spectroscopic Data

While experimentally obtained spectra for **1-Bromo-2-methylpropan-2-amine hydrobromide** are not readily available, the expected spectral features can be predicted based on its structure and data from related compounds like 1-bromo-2-methylpropane.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Technique	Predicted Features
¹ H NMR	Signals corresponding to the two methyl groups (singlet), the methylene group adjacent to the bromine (singlet), and the amine protons (broad singlet). The chemical shifts would be influenced by the hydrobromide salt formation.
¹³ C NMR	Three distinct carbon signals are expected: one for the two equivalent methyl carbons, one for the quaternary carbon, and one for the methylene carbon attached to the bromine.
IR Spectroscopy	Characteristic absorptions for N-H stretching of the ammonium salt, C-H stretching and bending from the alkyl groups, and a C-Br stretching vibration in the fingerprint region (typically 500-750 cm ⁻¹). ^[8]
Mass Spectrometry	The mass spectrum of the free base would show a characteristic pair of molecular ion peaks (M and M+2) of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹ Br and ⁸¹ Br). ^[10] Fragmentation patterns would likely involve the loss of a bromine radical or cleavage of the C-C bonds.

Potential Applications in Drug Development


There is no specific pharmacological data available for **1-Bromo-2-methylpropan-2-amine** hydrobromide. However, its structural motifs suggest potential areas for investigation in drug discovery.^[11] It is considered a useful intermediate for the synthesis of neuroactive compounds.^[1]

- **Scaffold for Novel Ligands:** The neopentyl amine structure can serve as a bulky, lipophilic scaffold for synthesizing novel ligands targeting various receptors.^[11]

- Enzyme Inhibitors: Derivatives of primary amines are often explored as potential enzyme inhibitors.[\[11\]](#)
- Versatile Chemical Intermediate: The presence of both a primary amine and a bromine atom allows for a wide range of chemical modifications, making it a valuable building block for creating libraries of compounds for biological screening.[\[1\]](#)

Hypothetical Pharmacological Investigation Workflow

A logical workflow for the initial pharmacological screening of **1-Bromo-2-methylpropan-2-amine** hydrobromide and its derivatives is outlined below.

[Click to download full resolution via product page](#)

A hypothetical workflow for the pharmacological investigation of novel compounds.

Safety and Handling

Signal Word: Warning[2]

Hazard Statements:

- H315: Causes skin irritation.[2]
- H319: Causes serious eye irritation.[2]
- H335: May cause respiratory irritation.[2]

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
- P280: Wear protective gloves/ eye protection/ face protection.[2]
- P302 + P352: IF ON SKIN: Wash with plenty of water.[2]
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and skin contact. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier and perform a thorough risk assessment before handling.

Conclusion

1-Bromo-2-methylpropan-2-amine hydrobromide is a chemical with limited documented research. This guide has provided its correct IUPAC nomenclature and compiled the available physicochemical data, while also presenting a plausible and detailed synthetic protocol and predicted characterization data. The presence of two reactive functional groups in a sterically hindered arrangement makes it an interesting building block for synthetic chemistry and presents opportunities for developing compounds with unique pharmacological profiles. Further experimental work is required to fully elucidate its properties and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Bromo-2-methylpropan-2-amine hydrobromide | 13892-97-2 | Benchchem [benchchem.com]
- 2. 1-bromo-2-methylpropan-2-amine hydrobromide | 13892-97-2 [sigmaaldrich.com]
- 3. americanelements.com [americanelements.com]
- 4. Page loading... [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. 1-Bromo-2-methylpropan-2-amine--hydrogen bromide (1/1) | C4H11Br2N | CID 13908054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. infrared spectrum of 1-bromo-2-methylpropane C4H9Br (CH₃)₂CHCH₂Br prominent wavenumbers cm⁻¹ detecting ? functional groups present finger print for identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. 1-Bromo-2-methylpropane(78-77-3) 1H NMR spectrum [chemicalbook.com]
- 10. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH₃)₂CHCH₂Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Bromo-2-methylpropan-2-amine Hydrobromide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13300167#1-bromo-2-methylpropan-2-amine-hydrobromide-salt-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com